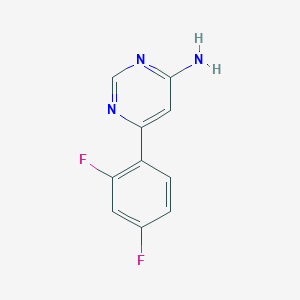
4-amino-6-(2,4-difluorophényl)pyrimidine
Vue d'ensemble
Description
6-(2,4-Difluorophenyl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines can be achieved through various methods. One such method involves the Dimroth rearrangement, which is the isomerization of heterocycles involving the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . Another method involves a copper-catalyzed cyclization of ketones with nitriles . An efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .Molecular Structure Analysis
The molecular structure of pyrimidines, including 6-(2,4-Difluorophenyl)pyrimidin-4-amine, is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The structure of the synthesized compounds can be characterized by elemental analysis, IR, 1H NMR, 13C NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The Dimroth rearrangement is a key chemical reaction involving pyrimidines. This rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Applications De Recherche Scientifique
Systèmes Bicycliques
Ce composé fait partie de la chimie des pyrimido[4,5-d]pyrimidines et des pyrimido[5,4-d]pyrimidines, qui sont des types de systèmes bicycliques [6 + 6] . Ces systèmes ont des applications biologiques significatives et ont été appliqués à grande échelle dans les domaines médical et pharmaceutique .
Activités Anti-inflammatoires
Les pyrimidines, y compris la « 4-amino-6-(2,4-difluorophényl)pyrimidine », présentent une gamme d'effets pharmacologiques, notamment des activités anti-inflammatoires . Elles inhibent l'expression et les activités de certains médiateurs inflammatoires vitaux .
Méthodes de Synthèse
Le composé est impliqué dans de nombreuses méthodes de synthèse des pyrimidines . Ces méthodes sont cruciales pour la construction de nouveaux composants biologiques standard .
Applications Antivirales
Les composés contenant des amines hétéroaryles à cinq chaînons, qui comprennent la « this compound », ont montré une activité antivirale relativement plus élevée contre le virus de la maladie de Newcastle . Cela suggère un potentiel de modification supplémentaire de ces amines vers des thérapies antivirales .
Activités Antifongiques
Certains composés liés à la « this compound » ont montré une inhibition égale ou supérieure à celle des contrôles positifs, le flumorph et le diméthomorph . Cela suggère des applications antifongiques potentielles .
Relations Structure-Activité (SAR)
Les relations structure-activité (SAR) des dérivés de pyrimidine, y compris la « this compound », ont été discutées en détail . Une analyse SAR détaillée fournit des indices pour la synthèse de nouveaux analogues de pyrimidine possédant des activités améliorées avec une toxicité minimale .
Orientations Futures
The future directions for the research and development of pyrimidines, including 6-(2,4-Difluorophenyl)pyrimidin-4-amine, involve the synthesis of novel pyrimidine analogs possessing enhanced biological activities with minimum toxicity . The development of new anti-TB compounds using cost-effective processes is critical to reduce TB incidence and accomplish the End TB Strategy milestone .
Mécanisme D'action
Target of Action
It is known that pyrimidine derivatives often target protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
Pyrimidine derivatives are known to exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .
Biochemical Pathways
It is known that pyrimidine derivatives can affect various cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism, which are controlled by protein kinases .
Pharmacokinetics
The synthesis of novel pyrimidines with improved druglikeness and adme-tox properties has been a focus of recent research .
Result of Action
It is known that pyrimidine derivatives can have diverse biological activities, including anticancer potential .
Action Environment
These factors include the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .
Analyse Biochimique
Biochemical Properties
6-(2,4-Difluorophenyl)pyrimidin-4-amine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of its primary interactions is with cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9 . These kinases are essential for cell cycle regulation and gene transcription. The compound inhibits the activity of these kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making 6-(2,4-Difluorophenyl)pyrimidin-4-amine a potential anticancer agent.
Cellular Effects
6-(2,4-Difluorophenyl)pyrimidin-4-amine exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces cell cycle arrest at the G2/M phase by inhibiting CDK2 and CDK9 . This arrest prevents the cells from proliferating and can lead to programmed cell death. Additionally, the compound influences cell signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and metabolism. By inhibiting these pathways, 6-(2,4-Difluorophenyl)pyrimidin-4-amine can reduce cell viability and induce apoptosis.
Molecular Mechanism
The molecular mechanism of 6-(2,4-Difluorophenyl)pyrimidin-4-amine involves its binding interactions with specific biomolecules. The compound binds to the ATP-binding sites of CDK2 and CDK9, inhibiting their kinase activity . This binding prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis. Additionally, 6-(2,4-Difluorophenyl)pyrimidin-4-amine can modulate gene expression by inhibiting transcription factors and other regulatory proteins. This modulation can result in the downregulation of genes involved in cell proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(2,4-Difluorophenyl)pyrimidin-4-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-(2,4-Difluorophenyl)pyrimidin-4-amine remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or heat can accelerate its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its inhibitory effects on CDKs and other targets, leading to sustained cell cycle arrest and apoptosis.
Dosage Effects in Animal Models
The effects of 6-(2,4-Difluorophenyl)pyrimidin-4-amine vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK activity and induces cell cycle arrest without causing significant toxicity . At higher doses, it can lead to adverse effects, such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s accumulation in the liver and kidneys, where it can interfere with normal cellular functions. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing toxicity.
Metabolic Pathways
6-(2,4-Difluorophenyl)pyrimidin-4-amine is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can either be excreted from the body or further metabolized to inactive forms. The compound’s metabolism can affect its bioavailability and efficacy, as well as its potential for drug-drug interactions.
Transport and Distribution
The transport and distribution of 6-(2,4-Difluorophenyl)pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via organic anion transporters, where it accumulates in the cytoplasm and nucleus. Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins. The compound’s ability to cross the blood-brain barrier is limited, which may restrict its use in treating central nervous system disorders.
Subcellular Localization
The subcellular localization of 6-(2,4-Difluorophenyl)pyrimidin-4-amine is critical for its activity and function. The compound primarily localizes to the cytoplasm and nucleus, where it interacts with CDKs and other target proteins . Its localization is facilitated by specific targeting signals and post-translational modifications that direct it to these compartments. The compound’s activity can be influenced by its subcellular distribution, as it needs to be in proximity to its targets to exert its effects.
Propriétés
IUPAC Name |
6-(2,4-difluorophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3/c11-6-1-2-7(8(12)3-6)9-4-10(13)15-5-14-9/h1-5H,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCAMTGERLWHGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


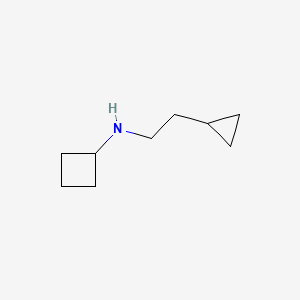
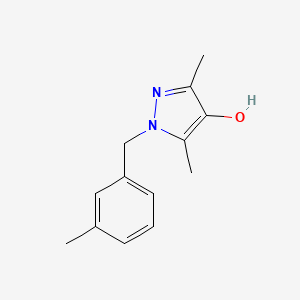

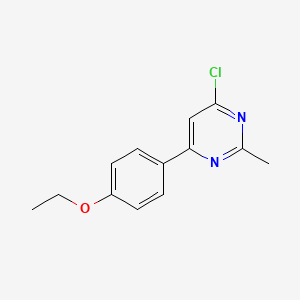
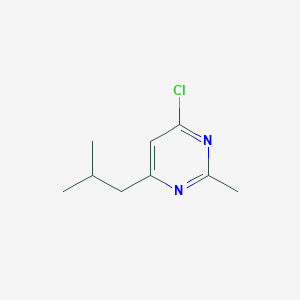
![1-[(5-Methylthiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466697.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine](/img/structure/B1466701.png)
![6-[4-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine](/img/structure/B1466705.png)
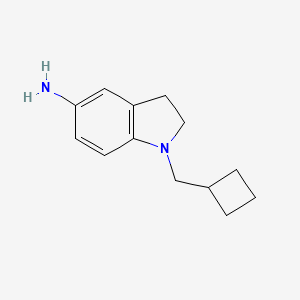
![1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466709.png)

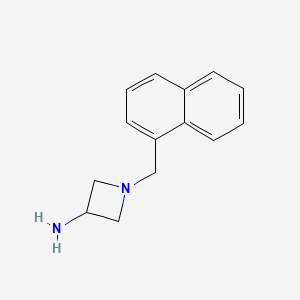
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B1466713.png)
![2-(4-Methylpyridin-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1466714.png)
